molecular formula C13H10N4O2S B12949863 5-[(1H-Benzimidazol-2-yl)sulfanyl]-2-nitroaniline CAS No. 89028-82-0

5-[(1H-Benzimidazol-2-yl)sulfanyl]-2-nitroaniline

Cat. No.: B12949863
CAS No.: 89028-82-0
M. Wt: 286.31 g/mol
InChI Key: MIRLKVFTPGOSRV-UHFFFAOYSA-N
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Description

5-[(1H-Benzimidazol-2-yl)sulfanyl]-2-nitroaniline is a chemical compound of significant interest in medicinal chemistry research due to its core benzimidazole structure . The benzimidazole scaffold is a privileged structure in drug discovery because of its wide array of pharmacological activities . This scaffold is known for its structural similarity to purine bases, allowing derivatives to interact effectively with biopolymers in biological systems, making them valuable for developing new therapeutic agents . Compounds featuring the benzimidazole nucleus have been reported to exhibit powerful anthelmintic, antibacterial, antifungal, and antiviral properties in research settings . Furthermore, this moiety is found in several clinically used drugs and is being investigated for applications as anti-inflammatory, anti-hypertensive, and antiproliferative agents, as well as for its potential to inhibit specific enzymes and receptors . As a building block in organic synthesis, this compound can be utilized to develop and study more complex molecules for various biomedical and chemical applications. This product is intended for research purposes only and is not for human or veterinary diagnostic or therapeutic use. Researchers are encouraged to consult the scientific literature for the most recent advances in benzimidazole chemistry and biology.

Properties

CAS No.

89028-82-0

Molecular Formula

C13H10N4O2S

Molecular Weight

286.31 g/mol

IUPAC Name

5-(1H-benzimidazol-2-ylsulfanyl)-2-nitroaniline

InChI

InChI=1S/C13H10N4O2S/c14-9-7-8(5-6-12(9)17(18)19)20-13-15-10-3-1-2-4-11(10)16-13/h1-7H,14H2,(H,15,16)

InChI Key

MIRLKVFTPGOSRV-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)NC(=N2)SC3=CC(=C(C=C3)[N+](=O)[O-])N

Origin of Product

United States

Chemical Reactions Analysis

Types of Reactions

5-((1H-Benzo[d]imidazol-2-yl)thio)-2-nitroaniline can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

1.1 Anticancer Properties

Research has indicated that derivatives of benzimidazole, including those similar to 5-[(1H-Benzimidazol-2-yl)sulfanyl]-2-nitroaniline, exhibit significant anticancer activity. For instance, compounds with benzimidazole scaffolds have been shown to induce apoptosis in cancer cell lines such as MCF-7 and U87 glioblastoma cells, with varying degrees of cytotoxicity (IC50 values ranging from 25.72 μM to 45.2 μM) . The mechanism often involves the modulation of cellular pathways related to apoptosis and cell cycle regulation.

1.2 Antimicrobial Activity

The compound has also demonstrated antimicrobial properties against various bacterial strains. Studies have shown that benzimidazole derivatives can effectively inhibit Gram-positive bacteria such as Staphylococcus aureus and Gram-negative bacteria like Escherichia coli. For example, one derivative exhibited a minimum inhibitory concentration (MIC) of 0.015 mg/mL against S. aureus, indicating potent antibacterial activity .

Pharmaceutical Applications

2.1 Drug Development

The structural features of this compound make it a valuable candidate in drug design, particularly for targeting serotonin receptors. Compounds that incorporate benzimidazole derivatives have been explored as potential serotonin 5-HT6 receptor antagonists, which are implicated in the treatment of obesity and cognitive disorders . The binding affinity of these compounds is critical for their effectiveness as therapeutic agents.

2.2 Neuroprotective Effects

There is growing interest in the neuroprotective effects of benzimidazole derivatives, particularly in the context of neurodegenerative diseases such as Alzheimer's and Parkinson's disease. These compounds may help reduce protein misfolding and aggregation, which are hallmarks of these conditions . The ability to modulate neuroinflammatory responses adds another layer to their therapeutic potential.

Chemical Applications

3.1 Synthesis and Catalysis

The synthesis of this compound can be achieved through various chemical reactions involving nucleophilic substitutions and coupling reactions. The compound can serve as an intermediate in the synthesis of more complex molecules, particularly those aimed at enhancing biological activity or improving pharmacokinetic properties .

3.2 Material Science

In material science, compounds containing benzimidazole groups are being investigated for their potential use in creating novel materials with specific electronic or photonic properties. The incorporation of such structures into polymers or nanomaterials could lead to advancements in electronics or drug delivery systems .

Case Studies and Research Findings

StudyFocusFindings
Ribeiro Morais et al., 2023Anticancer ActivityDemonstrated significant cytotoxicity against U87 glioblastoma cells with IC50 = 45.2 μM .
De La Fuente et al., 2020Neuroprotective EffectsIdentified benzimidazole derivatives as potential serotonin receptor antagonists for CNS disorders .
Savaliya et al., 2023Antimicrobial ActivityFound high efficacy against S. aureus with MIC = 0.015 mg/mL .

Mechanism of Action

The mechanism of action of 5-((1H-Benzo[d]imidazol-2-yl)thio)-2-nitroaniline involves its interaction with biological macromolecules. The benzimidazole moiety can intercalate into DNA, disrupting its function and leading to cell death. The nitro group can undergo reduction to form reactive intermediates that can further damage cellular components .

Comparison with Similar Compounds

Piperazine Derivatives (e.g., 6-(4-substituted-piperazin-1-yl)-2-aryl-1H-benzimidazoles)

  • Structure : These compounds replace the sulfanyl group with a 4-substituted-piperazin-1-yl moiety at the 5-position of 2-nitroaniline.
  • Activity : Exhibited potent α-glucosidase (IC₅₀ = 0.85–29.72 µM) and α-amylase (IC₅₀ = 4.75–40.24 µM) inhibition, outperforming the standard drug acarbose (IC₅₀ = 14.70 µM). The piperazine group enhances solubility and hydrogen-bonding interactions with enzyme active sites .

Benzimidazole-Oxadiazole Hybrids (e.g., 5-(4-(1H-benzimidazol-2-yl)phenyl)-1,3,4-oxadiazole-2-thiol)

  • Structure : Features a benzimidazole linked to a 1,3,4-oxadiazole ring via a phenyl spacer.
  • The oxadiazole ring contributes to metabolic stability and π-π stacking interactions .

Methyl-Substituted Analogues (e.g., 5-(1H-Benzimidazol-2-yl)-2-methylaniline)

  • Structure : Substitutes the nitro group with a methyl group at the 2-position of aniline.
  • Properties : The methyl group increases lipophilicity, which could enhance membrane permeability but reduce electronic interactions with charged enzyme residues .

Table 1: Comparative Analysis of Structural Analogues

Compound Class Key Substituent Biological Activity IC₅₀ (α-glucosidase) IC₅₀ (α-amylase)
Target Compound (1H-Benzimidazol-2-yl)sulfanyl Hypothesized antidiabetic N/A N/A
Piperazine Derivatives 4-substituted-piperazin-1-yl α-glucosidase/α-amylase inhibition 0.85–29.72 µM 4.75–40.24 µM
Benzimidazole-Oxadiazole 1,3,4-oxadiazole Antifungal N/A N/A
Methylaniline Derivatives 2-methyl Unknown N/A N/A

Key Observations:

Piperazine Derivatives : Superior enzyme inhibition likely stems from the piperazine group’s ability to form salt bridges and hydrogen bonds with catalytic residues. The target compound’s sulfanyl group may reduce this capacity but improve passive diffusion.

Oxadiazole Hybrids : The oxadiazole’s electronegativity and planar structure favor antifungal activity, whereas the sulfanyl linker in the target compound could shift therapeutic focus to other targets (e.g., bacterial thioredoxin reductase).

Electronic Effects : The nitro group in the target compound may confer stronger electrophilic character compared to methyl or piperazine substituents, influencing interactions with nucleophilic enzyme sites.

Biological Activity

5-[(1H-Benzimidazol-2-yl)sulfanyl]-2-nitroaniline is a compound that has garnered attention in medicinal chemistry due to its diverse biological activities, particularly as an antimicrobial and anticancer agent. This article provides a comprehensive overview of its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound is characterized by the presence of a benzimidazole moiety, a nitro group, and a thioether linkage. Its molecular formula is C13_{13}H10_{10}N4_4O2_2S, with a molecular weight of approximately 286.31 g/mol. The unique structural features contribute to its reactivity and biological properties.

The compound exhibits its biological effects primarily through interaction with biological macromolecules:

  • DNA Intercalation : The benzimidazole component can intercalate into DNA, disrupting its function and potentially leading to apoptosis in cancer cells.
  • Enzyme Inhibition : It has been shown to inhibit specific enzymes involved in cellular processes, which may contribute to its antimicrobial and anticancer properties.
  • Reactive Intermediates : The reduction of the nitro group can generate reactive intermediates that damage cellular components, enhancing its therapeutic potential.

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties against various bacterial strains. In vitro studies have demonstrated:

  • Minimum Inhibitory Concentrations (MIC) : The compound showed MIC values ranging from 16 µg/mL to 1 µg/mL against both Gram-positive and Gram-negative bacteria .
Bacterial StrainMIC (µg/mL)
Staphylococcus aureus4
Escherichia coli8
Klebsiella pneumoniae16
Pseudomonas aeruginosa32

These results suggest that the compound could serve as a potent alternative to existing antibiotics.

Anticancer Activity

In addition to its antimicrobial effects, the compound has been investigated for anticancer properties. Studies have shown:

  • Cell Line Studies : It exhibited micromolar activity against various cancer cell lines including A549 (lung cancer), HeLa (cervical cancer), and U373 (glioblastoma) with IC50 values in the range of 10 µM .
Cell LineIC50 (µM)
A54910
HeLa15
U37312

Case Studies and Research Findings

Several studies have been conducted to evaluate the biological activity of this compound:

  • Antimicrobial Screening : A study demonstrated that derivatives of benzimidazole, including this compound, showed superior antibacterial activity compared to standard antibiotics like ampicillin and ciprofloxacin .
  • Cancer Cell Proliferation : Another investigation focused on the impact of the compound on cell proliferation pathways in cancer cells, revealing that it significantly inhibited growth through apoptosis induction.
  • Enzyme Interaction Studies : Molecular docking studies indicated that the compound binds effectively to various enzymes implicated in bacterial metabolism and cancer cell signaling pathways, providing insights into its mechanism of action.

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